molecular formula C16H32ClNO3 B14510832 2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide CAS No. 62881-04-3

2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide

Cat. No.: B14510832
CAS No.: 62881-04-3
M. Wt: 321.9 g/mol
InChI Key: MFXJMNBMZBCTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound that belongs to the class of amides It features a chloro group, a hydroxydodecyl chain, and a hydroxyethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, 2-hydroxydodecane, and 2-hydroxyethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a secondary amide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can produce various amide derivatives.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on cellular processes.

    Industry: It may be used in the formulation of specialty chemicals, surfactants, or other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-hydroxyethyl)acetamide: Lacks the hydroxydodecyl chain.

    N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide: Lacks the chloro group.

Uniqueness

2-Chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the chloro group and the hydroxydodecyl chain, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

62881-04-3

Molecular Formula

C16H32ClNO3

Molecular Weight

321.9 g/mol

IUPAC Name

2-chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C16H32ClNO3/c1-2-3-4-5-6-7-8-9-10-15(20)14-18(11-12-19)16(21)13-17/h15,19-20H,2-14H2,1H3

InChI Key

MFXJMNBMZBCTDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCO)C(=O)CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.